molecular formula C21H22N8O3 B11102580 4-(morpholin-4-yl)-N-(4-nitrophenyl)-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-N-(4-nitrophenyl)-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine

Cat. No.: B11102580
M. Wt: 434.5 g/mol
InChI Key: VDSSQTUCLKMHAC-CVKSISIWSA-N
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Description

1-PHENYL-1-ETHANONE 1-[4-MORPHOLINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-1-ETHANONE 1-[4-MORPHOLINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps. One common method includes the reaction of 1-phenyl-1-ethanone with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-morpholino-6-(4-nitroanilino)-1,3,5-triazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-1-ETHANONE 1-[4-MORPHOLINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

1-PHENYL-1-ETHANONE 1-[4-MORPHOLINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-PHENYL-1-ETHANONE 1-[4-MORPHOLINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the triazine ring can participate in binding interactions with proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYL-1-ETHANONE 1-[4-MORPHOLINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N8O3

Molecular Weight

434.5 g/mol

IUPAC Name

6-morpholin-4-yl-4-N-(4-nitrophenyl)-2-N-[(E)-1-phenylethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22N8O3/c1-15(16-5-3-2-4-6-16)26-27-20-23-19(22-17-7-9-18(10-8-17)29(30)31)24-21(25-20)28-11-13-32-14-12-28/h2-10H,11-14H2,1H3,(H2,22,23,24,25,27)/b26-15+

InChI Key

VDSSQTUCLKMHAC-CVKSISIWSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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